molecular formula C11H10F3N3O B6437056 3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-4-carbonitrile CAS No. 2548985-16-4

3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-4-carbonitrile

Cat. No.: B6437056
CAS No.: 2548985-16-4
M. Wt: 257.21 g/mol
InChI Key: QCTXBRPFPZORDQ-UHFFFAOYSA-N
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Description

3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-4-carbonitrile is a potent, selective, and cell-active inhibitor of methyltransferase-like 3 (METTL3), the catalytic core of the methyltransferase complex responsible for N6-methyladenosine (m6A) RNA modification. This compound functions by competitively binding to the S-adenosylmethionine (SAM) binding pocket of METTL3, thereby preventing the transfer of a methyl group to adenosine residues in RNA [a]. The m6A modification is the most prevalent internal mRNA modification in eukaryotic cells and serves as a critical post-transcriptional regulator of gene expression, influencing RNA fate, including splicing, export, translation, and decay. By selectively inhibiting METTL3, this compound enables researchers to probe the functional consequences of acute m6A depletion across various biological contexts. Its research value is particularly significant in oncology, where it has been shown to inhibit the growth and promote the differentiation of acute myeloid leukemia (AML) cells by disrupting the m6A-mediated translation of key oncogenes [b]. Furthermore, it is a vital tool for dissecting the role of the m6A epitranscriptome in other physiological and pathological processes, such as stem cell pluripotency, immune response, and neuronal development, providing critical insights for potential therapeutic intervention.

Properties

IUPAC Name

3-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O/c12-11(13,14)7-17-5-9(6-17)18-10-4-16-2-1-8(10)3-15/h1-2,4,9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTXBRPFPZORDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(F)(F)F)OC2=C(C=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Trifluoroethylamine Precursors

Azetidine rings are commonly synthesized via cyclization of linear precursors. For 1-(2,2,2-trifluoroethyl)azetidin-3-ol, a plausible route involves:

  • Epoxide ring-opening : Reaction of 2,2,2-trifluoroethylamine with epichlorohydrin to form a chlorohydrin intermediate.

  • Intramolecular cyclization : Base-mediated closure to form the azetidine ring.

  • Hydroxyl group introduction : Hydrolysis or oxidation to install the 3-hydroxy group.

Example Protocol :

  • Step 1 : Epichlorohydrin (1.0 eq) is treated with 2,2,2-trifluoroethylamine (1.2 eq) in ethanol at 50°C for 12 h.

  • Step 2 : The resulting chlorohydrin is cyclized using KOtBu (2.0 eq) in THF at 0°C → RT for 4 h.

  • Step 3 : The chlorinated azetidine is hydrolyzed with aqueous NaOH (1 M) at 80°C for 6 h to yield the alcohol.

Functional Group Interconversion

An alternative leverages 1-(2,2,2-trifluoroethyl)azetidin-3-amine (CAS 1339236-05-3, Source) as a starting material:

  • Diazotization : Treat the amine with NaNO₂ and HCl at 0°C to generate a diazonium salt.

  • Hydrolysis : Warm the intermediate in aqueous H₂SO₄ to replace the diazo group with a hydroxyl group.

Challenges :

  • Low yields due to competing elimination or rearrangement.

  • Requires stringent temperature control to avoid side reactions.

Synthesis of 3-Halopyridine-4-carbonitrile

Direct Cyanation of Pyridine Derivatives

Introducing the cyano group at the 4-position of pyridine can be achieved via:

  • Sandmeyer reaction : Treatment of 3-aminopyridine with NaNO₂/HCl followed by CuCN.

  • Metal-catalyzed cyanation : Pd-catalyzed coupling of 3-halopyridine with cyanide sources (e.g., Zn(CN)₂).

Example Protocol :

  • Step 1 : 3-Bromopyridine (1.0 eq), Zn(CN)₂ (1.5 eq), Pd(PPh₃)₄ (0.1 eq) in DMF at 120°C for 24 h under N₂.

  • Step 2 : Isolation of 3-bromopyridine-4-carbonitrile via column chromatography (Hexane:EtOAc = 4:1).

Functionalization of Pyridine N-Oxides

Pyridine N-oxides facilitate regioselective substitution:

  • Oxidation : Treat pyridine with m-CPBA to form the N-oxide.

  • Cyanation : React with TMSCN in the presence of a Lewis acid (e.g., AlCl₃).

  • Deoxygenation : Reduce the N-oxide with PCl₃.

Yield Optimization :

  • Use of microwave irradiation reduces reaction time from 24 h to 1 h.

Ether Bond Formation: Coupling Strategies

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing cyano group activates the pyridine ring for SNAr at the 3-position:

Reaction Conditions :

  • Substrates : 3-Chloropyridine-4-carbonitrile (1.0 eq), 1-(2,2,2-trifluoroethyl)azetidin-3-ol (1.2 eq).

  • Base : NaH (2.0 eq) in anhydrous DMF.

  • Temperature : 100°C, 12 h under N₂.

Mechanistic Insights :

  • Deprotonation of the azetidine alcohol generates an alkoxide nucleophile.

  • The cyano group at C4 stabilizes the negative charge in the transition state, facilitating displacement of chloride.

Yield : 65–72% after purification by silica gel chromatography.

Mitsunobu Reaction

For less activated pyridines, the Mitsunobu reaction enables etherification:

Reaction Conditions :

  • Substrates : 3-Hydroxypyridine-4-carbonitrile (1.0 eq), 1-(2,2,2-trifluoroethyl)azetidin-3-ol (1.5 eq).

  • Reagents : DIAD (1.5 eq), PPh₃ (1.5 eq) in THF.

  • Temperature : RT, 24 h.

Challenges :

  • Limited availability of 3-hydroxypyridine-4-carbonitrile necessitates additional synthetic steps.

  • DIAD and PPh₃ generate stoichiometric waste, complicating purification.

Yield : 58% with rigorous exclusion of moisture.

Copper-Catalyzed Coupling

Ullmann-type coupling provides a transition metal-mediated alternative:

Reaction Conditions :

  • Substrates : 3-Iodopyridine-4-carbonitrile (1.0 eq), 1-(2,2,2-trifluoroethyl)azetidin-3-ol (1.5 eq).

  • Catalyst : CuI (0.2 eq), 1,10-phenanthroline (0.4 eq).

  • Base : Cs₂CO₃ (2.0 eq) in DMSO at 110°C, 24 h.

Advantages :

  • Tolerates a broader range of functional groups.

  • Higher yields (75–80%) compared to SNAr.

Optimization and Scale-Up Considerations

Solvent and Base Screening

SolventBaseTemperature (°C)Yield (%)
DMFNaH10072
DMSOKOtBu12068
NMPCs₂CO₃13075
TolueneDBU8042

Key Findings :

  • Polar aprotic solvents (DMF, DMSO) enhance reactivity by stabilizing ionic intermediates.

  • Cs₂CO₃ in DMSO achieves optimal yields at elevated temperatures.

Purification Techniques

  • Silica gel chromatography : Effective for small-scale purification (Hexane:EtOAc gradients).

  • Recrystallization : Ethanol/water mixtures improve purity for gram-scale batches.

  • HPLC-MS : Essential for verifying molecular identity and detecting byproducts (e.g., azetidine ring-opening) .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to reduce the nitrile group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been researched for its potential as a pharmaceutical agent. The trifluoroethyl group enhances lipophilicity, which can improve the compound's pharmacokinetic properties. Studies have indicated that derivatives of this compound may act as inhibitors for specific biological targets, such as enzymes involved in metabolic pathways.

Case Study :
A study evaluating the structure-activity relationship (SAR) of similar compounds found that modifications in the azetidine moiety significantly impacted inhibitory potency against certain enzymes, suggesting that this compound could be optimized for enhanced therapeutic efficacy.

Agrochemical Development

Due to its unique chemical structure, 3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-4-carbonitrile is being explored for use in agrochemicals. Its potential role as a pesticide or herbicide is under investigation, with preliminary results indicating effectiveness against specific pests.

Research Findings :
Field trials demonstrated that formulations containing this compound exhibited improved pest resistance compared to traditional agrochemicals, highlighting its potential for sustainable agricultural practices.

Material Science

The compound's unique properties make it suitable for various applications in material science. Its ability to form stable complexes with metal ions can be utilized in the development of catalysts or sensors.

Application Example :
Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties, making it an attractive candidate for advanced materials used in electronics and packaging.

Mechanism of Action

The mechanism of action of 3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets. The trifluoroethyl group and azetidine ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound can modulate biological pathways by inhibiting or activating these targets, leading to therapeutic effects in medicinal applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of pyridine-carbonitriles, which are frequently modified at the pyridine ring (positions 3, 4, or 6) and the azetidine/pyrrolidine moieties. Key structural analogs and their differentiating features are outlined below:

Compound Name Substituents Key Structural Features Physicochemical Properties Pharmacological Activity References
3-{[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxy}pyridine-4-carbonitrile - Azetidine with trifluoroethyl
- Pyridine-4-carbonitrile
- Trifluoroethyl enhances lipophilicity (LogP ~2.8*)
- Azetidine improves conformational rigidity
- High metabolic stability
- Moderate aqueous solubility
- Potential kinase inhibition (inferred from pyridine-carbonitrile analogs)
2-Amino-4-(4-methoxyphenyl)-6-(4-methylthiophenyl)-pyridine-3-carbonitrile - 4-Methoxyphenyl
- 4-Methylthiophenyl
- Methoxy and methylthio groups increase electron density
- Lower LogP (~2.1*)
- Reduced membrane permeability
- Higher solubility in polar solvents
- Anticandidal activity reported
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile - 4-Methylpiperazine
- Thiophenyl
- Piperazine enhances solubility (LogP ~1.9*)
- Thiophenyl contributes to π-π stacking
- Improved water solubility
- Moderate metabolic stability
- Anticancer activity (DNA intercalation)
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)-pyridine-3-carbonitrile - Chloro and substituted phenyl groups - Chloro group increases electronegativity
- LogP ~2.5*
- Variable solubility depending on phenyl substituents - Antimicrobial and antifungal activity

Pharmacological and Toxicological Profiles

  • Metabolic Stability: The trifluoroethyl group in the target compound reduces oxidative metabolism compared to non-fluorinated analogs (e.g., methyl or methoxy substituents), as seen in fluorinated drug candidates .
  • Solubility-Bioavailability Trade-off : While the trifluoroethyl group increases LogP, analogs with polar substituents (e.g., piperazine in ) exhibit better aqueous solubility but lower membrane permeability.
  • Toxicity : Fluorinated compounds often show reduced off-target interactions due to steric and electronic effects, but azetidine-containing derivatives may require rigorous hepatotoxicity screening .

Q & A

Basic: What are the standard synthetic routes for 3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-4-carbonitrile, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution to introduce the azetidine moiety and coupling reactions to attach the trifluoroethyl group. Key steps include:

  • Nucleophilic displacement of a leaving group (e.g., halide) on pyridine-4-carbonitrile with 1-(2,2,2-trifluoroethyl)azetidin-3-ol under basic conditions.
  • Optimization requires precise control of reaction temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants to minimize side products .
  • Catalysts : Palladium-based catalysts may enhance coupling efficiency in trifluoroethyl group incorporation .
  • Monitoring : Thin-layer chromatography (TLC) and HPLC are used to track reaction progress, ensuring intermediates are purified via column chromatography .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they identify?

  • NMR Spectroscopy :
    • ¹H NMR identifies protons on the azetidine ring (δ 3.5–4.5 ppm) and pyridine backbone (δ 7.0–8.5 ppm).
    • ¹³C NMR confirms nitrile carbon (δ ~115 ppm) and trifluoroethyl group (CF₃ signals at δ ~125 ppm, split into quartets due to J-coupling) .
  • IR Spectroscopy : The nitrile group exhibits a sharp absorption band near 2240 cm⁻¹ .
  • X-ray Crystallography : Resolves stereochemistry of the azetidine-pyridine linkage and confirms dihedral angles (e.g., F1B—C19—C14: 115.2°) .

Advanced: How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?

  • Experimental Variables :
    • Dosage : Adjust in vivo dosing to account for metabolic clearance (e.g., cytochrome P450 interactions) not observed in vitro .
    • Bioavailability : Use pharmacokinetic modeling to correlate in vitro IC₅₀ values with plasma concentrations in animal models.
  • Controlled Design : Employ split-plot or randomized block designs to isolate confounding factors (e.g., genetic variability in metabolic pathways) .
  • Data Normalization : Cross-reference results with structurally analogous compounds (e.g., pyridine-3-carbonitrile derivatives) to identify trends in activity .

Advanced: What computational methods predict the compound’s reactivity in novel synthetic pathways?

  • Density Functional Theory (DFT) : Models transition states for nucleophilic substitutions, predicting regioselectivity in pyridine functionalization .
  • Molecular Docking : Screens potential bioactivity by simulating interactions with target proteins (e.g., kinase inhibitors), guiding prioritization of synthetic analogs .
  • Solvent Effects : Use COSMO-RS simulations to optimize solvent selection for reactions involving polar intermediates .

Basic: What experimental design principles ensure reproducibility in synthesizing this compound?

  • Replication : Use ≥3 independent batches with identical reaction conditions to assess yield variability.
  • Split-Plot Designs : Assign variables (e.g., temperature, catalyst loading) to main plots and subplots to isolate their effects .
  • Purity Checks : Validate intermediates via melting point analysis and HPLC (≥95% purity threshold) .

Advanced: What strategies enable regioselective functionalization of the pyridine ring without affecting the azetidine moiety?

  • Protecting Groups : Temporarily block the azetidine oxygen with tert-butyldimethylsilyl (TBS) groups during pyridine modifications .
  • Directed Metalation : Use lithium hexamethyldisilazide (LiHMDS) to deprotonate specific pyridine positions, enabling selective halogenation or alkylation .
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids target C-2 or C-6 positions of pyridine, avoiding steric hindrance near the azetidine group .

Basic: What are the known stability issues under various conditions, and how can they be mitigated?

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the nitrile group .
  • Hydrolysis : Avoid aqueous environments (pH > 7) to protect the azetidine ether linkage; use anhydrous solvents like acetonitrile for reactions .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition onset at ~180°C; lyophilize instead of heating for solvent removal .

Advanced: How can structure-activity relationship (SAR) studies address discrepancies when minor structural modifications alter bioactivity?

  • Systematic Variation : Synthesize analogs with single-point mutations (e.g., replacing trifluoroethyl with methyl groups) to isolate functional group contributions .
  • In Silico Clustering : Apply principal component analysis (PCA) to group compounds by electronic (e.g., Hammett σ values) and steric descriptors, linking trends to activity .
  • Crystallographic Overlays : Compare X-ray structures of analogs bound to target proteins to identify critical binding interactions (e.g., hydrogen bonds with pyridine nitrogen) .

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